molecular formula C15H16BrClN2O B130596 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde CAS No. 143722-29-6

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Cat. No. B130596
M. Wt: 355.66 g/mol
InChI Key: DCAOUKIOMHLRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07164029B2

Procedure details

1.61 g of 1-(4-bromo-benzyl)-2-butyl-1,5-dihydroimidazol-4-one and 10 ml of toluene are loaded into a round-bottom flask. The mixture is cooled down to 0–5° C., then added dropwise with 1.4 ml of phosphorous oxychloride. The temperature is slowly allowed to reach 90° C. and 1.2 ml of dimethylformamide are added dropwise. The mixture is heated at 115° C. for 2 h, then cooled to room temperature and added with 50 ml of toluene, 100 g of crushed ice and 10 g of celite. Stirring is continued for 30 minutes, then the pH is adjusted to 8 with 30% aqueous NaOH and the precipitate is filtered off using a Buchner funnel. The organic phase is concentrated under vacuum and chromatographed eluting with 1:1 v/v hexane-diethyl ether. 380 mg of product (IV) as a colourless oil is obtained.
Name
1-(4-bromo-benzyl)-2-butyl-1,5-dihydroimidazol-4-one
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[CH2:11][C:10](=O)[N:9]=[C:8]2[CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:21])=O.[OH-].[Na+].CN(C)[CH:28]=[O:29]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[C:11]([CH:28]=[O:29])=[C:10]([Cl:21])[N:9]=[C:8]2[CH2:13][CH2:14][CH2:15][CH3:16])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
1-(4-bromo-benzyl)-2-butyl-1,5-dihydroimidazol-4-one
Quantity
1.61 g
Type
reactant
Smiles
BrC1=CC=C(CN2C(=NC(C2)=O)CCCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled down to 0–5° C.
CUSTOM
Type
CUSTOM
Details
to reach 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 1:1 v/v hexane-diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(CN2C(=NC(=C2C=O)Cl)CCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.